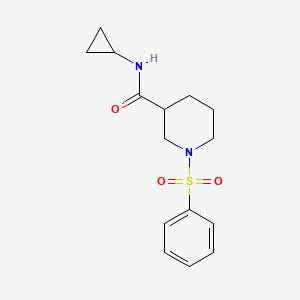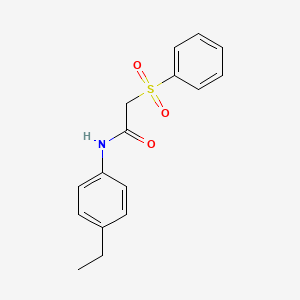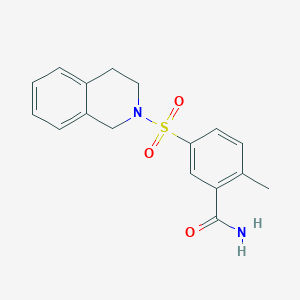![molecular formula C19H23N3O3 B4393712 N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide](/img/structure/B4393712.png)
N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide
Descripción general
Descripción
N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide, also known as PPBN, is a chemical compound that has gained attention for its potential use in scientific research. PPBN is a derivative of niacin, which is a B vitamin that is essential for human health. PPBN has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Aplicaciones Científicas De Investigación
N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide has been found to have a range of applications in scientific research. It has been used as a tool to study the role of niacin in various biological processes, including energy metabolism and gene expression. N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide has also been used to investigate the effects of niacin on the immune system and inflammation. Additionally, N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide has been studied for its potential use in the treatment of various diseases, including cancer and cardiovascular disease.
Mecanismo De Acción
The mechanism of action of N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide is not fully understood, but it is believed to involve the activation of a specific receptor called GPR109A. This receptor is found on the surface of certain cells, including immune cells and adipocytes. Activation of GPR109A by N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide leads to a range of biochemical and physiological effects, including the regulation of energy metabolism and inflammation.
Biochemical and Physiological Effects:
N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide has been found to have a range of biochemical and physiological effects. It has been shown to regulate energy metabolism by increasing the breakdown of fats and the production of energy. N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide has also been found to regulate inflammation by reducing the production of pro-inflammatory cytokines. Additionally, N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide has been shown to have antioxidant properties, which may contribute to its potential use in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide has been found to have low toxicity, making it a safe tool for research. However, there are also limitations to its use. N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide has not been extensively studied in humans, so its effects in humans are not fully understood.
Direcciones Futuras
There are several future directions for research on N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide. One area of interest is the potential use of N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide in the treatment of cancer. N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide has been found to have anti-cancer properties in vitro, and further research is needed to determine its potential use in vivo. Additionally, N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide has been studied for its potential use in the treatment of cardiovascular disease, and further research is needed to determine its effectiveness in humans. Finally, N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide has been found to have potential applications in the field of immunology, and further research is needed to determine its role in the immune system.
Propiedades
IUPAC Name |
N-[3-[(3-propoxybenzoyl)amino]propyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-12-25-17-8-3-6-15(13-17)18(23)21-10-5-11-22-19(24)16-7-4-9-20-14-16/h3-4,6-9,13-14H,2,5,10-12H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRQZAZMMZFHOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NCCCNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide](/img/structure/B4393630.png)



![2-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4393670.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxybenzamide](/img/structure/B4393684.png)
![N~1~-(3-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4393690.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-ethyl-4-fluorobenzenesulfonamide](/img/structure/B4393702.png)
![11-butyl-3-(1-phenylethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4393705.png)
![4-fluoro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4393725.png)


